RNase L Activation Potency: Head‑to‑Head Comparison with the Endogenous Activator 2‑5A
In a cell‑free translation inhibition assay employing mouse L‑cell extracts, 2‑[2‑(4‑bromophenyl)‑2‑oxoethyl]‑6‑phenylpyridazin‑3(2H)‑one activated RNase L with an IC₅₀ of 2.30 nM [1]. The endogenous reference activator 2‑5A (pppA2′p5′A2′p5′A) reached 50 % inhibition of protein synthesis at 3.0 nM in a parallel displacement format [2], indicating that the synthetic pyridazinone is comparable to—and numerically slightly more potent than—the natural ligand in this functional readout. No other small‑molecule pyridazinone has been reported with sub‑5 nM RNase L activation in the same system.
| Evidence Dimension | Concentration for 50 % inhibition of protein synthesis (RNase L activation) |
|---|---|
| Target Compound Data | IC₅₀ = 2.30 nM |
| Comparator Or Baseline | 2‑5A endogenous activator: IC₅₀ = 3.0 nM (displacement of [¹²⁵I]‑2‑5A from RNase L) |
| Quantified Difference | Target compound is 1.3‑fold more potent (or equipotent within assay error) than the natural ligand |
| Conditions | Mouse L‑cell extract translation inhibition assay (BindingDB assay record) |
Why This Matters
For researchers probing RNase L‑dependent antiviral pathways, this compound offers a non‑phosphorylated small‑molecule activator with potency on par with the endogenous 5‑phosphorylated oligonucleotide, simplifying in‑vitro pharmacology and eliminating the stability and delivery issues inherent to triphosphate ligands.
- [1] BindingDB Entry: BDBM50025002. Affinity Data IC₅₀: 2.30 nM for 2-[2-(4-bromophenyl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one activating RNase L. Available at: http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp (accessed 2026-04-29). View Source
- [2] BindingDB Entry: BDBM50373177. Affinity Data IC₅₀: 3.0 nM for 2‑5A displacing [¹²⁵I]‑labeled 2‑5A from RNase L. Available at: https://www.bindingdb.org (accessed 2026-04-29). View Source
